molecular formula C10H14N2 B8651657 5-Methyl-2-(pyrrolidin-3-yl)pyridine

5-Methyl-2-(pyrrolidin-3-yl)pyridine

Cat. No.: B8651657
M. Wt: 162.23 g/mol
InChI Key: XABNCUHXJJNVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(pyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-methyl-2-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C10H14N2/c1-8-2-3-10(12-6-8)9-4-5-11-7-9/h2-3,6,9,11H,4-5,7H2,1H3

InChI Key

XABNCUHXJJNVFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CCNC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(1-benzylpyrrolidin-3-yl)-5-methylpyridine (200 mg, 0.79 mmol) in dry CH2Cl2 (3 mL) were added Et3N (80 mg, 0.79 mmol) and 1-chloroethyl carbonochloridate (225 mg, 1.6 mmol) at 0° C. The mixture was stirred at 0° C. for 2 h. The reaction mixture was concentrated under vacuum and dissolved in CH2Cl2 (5 mL). The organic solution was washed with water (20 mL×3), and the combined aqueous layers were concentrated to give crude 5-methyl-2-(pyrrolidin-3-yl)pyridine (150 mg, 82%) as a solid, which was used for next step without purification.
Name
2-(1-benzylpyrrolidin-3-yl)-5-methylpyridine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl 3-(5-methylpyridin-2-yl)pyrrolidine-1-carboxylate (260 mg, 1.0 mmol) in dry CH2Cl2 (3 mL) was added TFA (2 mL, 20% in CH2Cl2) dropwise at 0° C. The reaction mixture was stirred at rt for 3 h. TLC showed the disappearance of starting material. The reaction mixture was concentrated under vacuum to afford crude 5-methyl-2-(pyrrolidin-3-yl)pyridine (170 mg, 96%), which was used for the next step without purification.
Name
tert-butyl 3-(5-methylpyridin-2-yl)pyrrolidine-1-carboxylate
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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